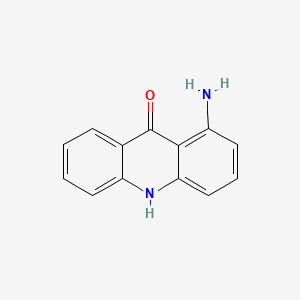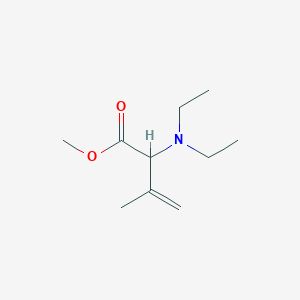
Methyl 2-diethylamino-3-methyl-but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-diethylamino-3-methyl-but-3-enoate is an organic compound with a unique structure that includes both an ester and an amino group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-diethylamino-3-methyl-but-3-enoate typically involves the esterification of 2-diethylamino-3-methyl-but-3-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-diethylamino-3-methyl-but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-diethylamino-3-methyl-but-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-diethylamino-3-methyl-but-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-2-butenoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
- 3-methylbutyl 3-methylbut-2-enoate
Uniqueness
Methyl 2-diethylamino-3-methyl-but-3-enoate is unique due to the presence of both an ester and an amino group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group.
Properties
CAS No. |
70096-86-5 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(diethylamino)-3-methylbut-3-enoate |
InChI |
InChI=1S/C10H19NO2/c1-6-11(7-2)9(8(3)4)10(12)13-5/h9H,3,6-7H2,1-2,4-5H3 |
InChI Key |
OQSYMKVWRZTWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C(=C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


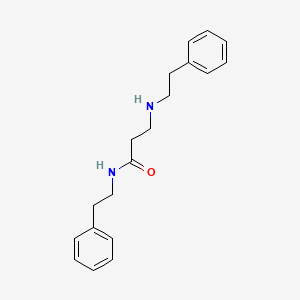
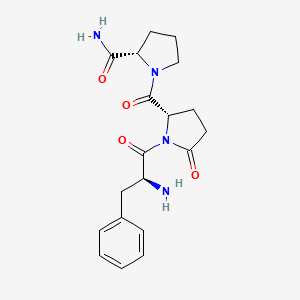
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
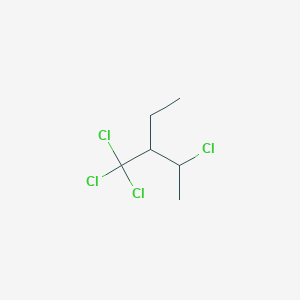
![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
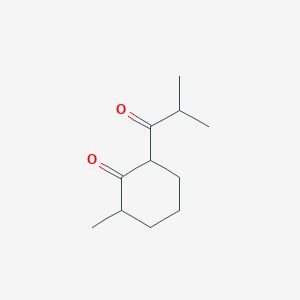

![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
